molecular formula C8H7IN2 B15314918 2-Amino-5-iodo-4-methylbenzonitrile

2-Amino-5-iodo-4-methylbenzonitrile

Cat. No.: B15314918
M. Wt: 258.06 g/mol
InChI Key: CCNAXNYZMPVHLT-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a member of the nitrile family and is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodo-4-methylbenzonitrile typically involves the iodination of 4-methylbenzonitrile followed by the introduction of an amino group. One common method involves the reaction of 4-methylbenzonitrile with iodine in the presence of an oxidizing agent to form 2-iodo-4-methylbenzonitrile. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodo-4-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-amino-5-azido-4-methylbenzonitrile, while reduction with sodium borohydride can produce 2-amino-5-iodo-4-methylbenzylamine .

Scientific Research Applications

2-Amino-5-iodo-4-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodobenzonitrile
  • 5-Amino-2-methylbenzonitrile
  • 2-Amino-4-methylbenzonitrile

Uniqueness

2-Amino-5-iodo-4-methylbenzonitrile is unique due to the presence of both an iodine atom and a methyl group on the benzonitrile core. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Compared to similar compounds, it offers a unique balance of steric and electronic effects, making it valuable for specific research applications .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

2-amino-5-iodo-4-methylbenzonitrile

InChI

InChI=1S/C8H7IN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3

InChI Key

CCNAXNYZMPVHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C#N)N

Origin of Product

United States

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